molecular formula C10H20Cl2N4 B12229469 1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride

1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride

Cat. No.: B12229469
M. Wt: 267.20 g/mol
InChI Key: JDTKVFDKJKWQHR-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at the 1-position of the pyrazole ring and a 3-methylpiperidin-1-yl group at the 3-position. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

The synthesis of 1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.

Chemical Reactions Analysis

1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-alkylated or N-acylated derivatives, N-oxides, and reduced pyrazole compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as kinases, which play a crucial role in various cellular processes . By binding to the active site of these enzymes, the compound can modulate their activity, leading to downstream effects on cellular signaling pathways. This mechanism is particularly relevant in the context of its potential therapeutic applications, where inhibition of specific enzymes can result in desired pharmacological effects.

Comparison with Similar Compounds

1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Methyl-3-(4-methylpiperidin-1-yl)pyrazol-4-amine: Similar structure but with a different substitution pattern on the piperidine ring.

    1-Methyl-3-(3-ethylpiperidin-1-yl)pyrazol-4-amine: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.

    1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-carboxamide: Similar structure but with a carboxamide group at the 4-position of the pyrazole ring.

The uniqueness of 1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 3-methylpiperidin-1-yl group imparts distinct properties that differentiate it from other pyrazole derivatives.

Properties

Molecular Formula

C10H20Cl2N4

Molecular Weight

267.20 g/mol

IUPAC Name

1-methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C10H18N4.2ClH/c1-8-4-3-5-14(6-8)10-9(11)7-13(2)12-10;;/h7-8H,3-6,11H2,1-2H3;2*1H

InChI Key

JDTKVFDKJKWQHR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NN(C=C2N)C.Cl.Cl

Origin of Product

United States

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